molecular formula C15H16NO3P B12900369 N-(Diphenylphosphoryl)-N-methylglycine CAS No. 62316-79-4

N-(Diphenylphosphoryl)-N-methylglycine

Cat. No.: B12900369
CAS No.: 62316-79-4
M. Wt: 289.27 g/mol
InChI Key: ZQPHYRWKVXUKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Diphenylphosphoryl)(methyl)amino)acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a diphenylphosphoryl group, a methylamino group, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylphosphoryl)(methyl)amino)acetic acid typically involves the reaction of diphenylphosphoryl chloride with methylamine, followed by the addition of acetic acid. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: Diphenylphosphoryl chloride reacts with methylamine in the presence of a base to form the intermediate diphenylphosphoryl methylamine.

    Step 2: The intermediate is then reacted with acetic acid to yield the final product, 2-((Diphenylphosphoryl)(methyl)amino)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Diphenylphosphoryl)(methyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the diphenylphosphoryl group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl acetic acid, while reduction could produce diphenylphosphine acetic acid.

Scientific Research Applications

2-((Diphenylphosphoryl)(methyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

    Biology: The compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

    Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials, including catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 2-((Diphenylphosphoryl)(methyl)amino)acetic acid involves its interaction with various molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can form stable complexes with metal ions, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphoryl acetic acid
  • Methylamino acetic acid
  • Diphenylphosphine acetic acid

Uniqueness

2-((Diphenylphosphoryl)(methyl)amino)acetic acid is unique due to the presence of both diphenylphosphoryl and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for diverse applications.

Properties

CAS No.

62316-79-4

Molecular Formula

C15H16NO3P

Molecular Weight

289.27 g/mol

IUPAC Name

2-[diphenylphosphoryl(methyl)amino]acetic acid

InChI

InChI=1S/C15H16NO3P/c1-16(12-15(17)18)20(19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,17,18)

InChI Key

ZQPHYRWKVXUKHI-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.